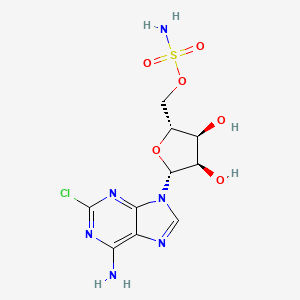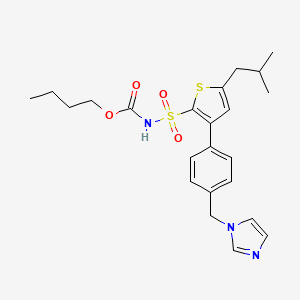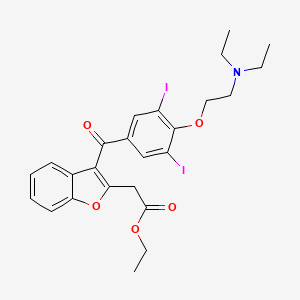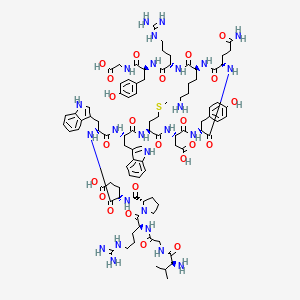
Vgrpewwmdyqkryg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vgrpewwmdyqkryg is an acronym for the chemical compound 2-vinyl-4-guanidinopropyl-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. It is a synthetic compound that has been used in a variety of scientific research applications. It has been used in both in vivo and in vitro studies as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Agonist für Rezeptoren, die spezifisch für sensorische Neuronen sind
BAM (8-22) ist ein potenter Agonist für Rezeptoren, die spezifisch für sensorische Neuronen sind, primatenspezifische Proteine, die ausschließlich in primären sensorischen Neuronen exprimiert werden . Es hat EC50-Werte von 28 bzw. 14 nM für SNSR3 und SNSR4 .
Hemmung der Entwicklung von Morphin-Toleranz
Es wurde festgestellt, dass BAM (8-22) die Entwicklung von Morphin-Toleranz bei Ratten hemmt . Dies könnte erhebliche Auswirkungen auf die Behandlung chronischer Schmerzen und Sucht haben.
Spinale analgetische Wirkungen
BAM (8-22) übt spinale analgetische Wirkungen aus, indem es mit NMDA-Rezeptoren interagiert . Dies deutet darauf hin, dass es bei der Entwicklung neuer Schmerzmittel eingesetzt werden könnte.
Blockierung von entzündungsbedingten Schmerzen
Es wurde gezeigt, dass BAM (8-22) entzündungsbedingte Schmerzen blockiert . Dies könnte es zu einem wertvollen Werkzeug bei der Behandlung von Erkrankungen machen, die durch chronische Entzündungen gekennzeichnet sind.
Blockierung von chemischen Schmerzen
Neben entzündungsbedingten Schmerzen blockiert BAM (8-22) auch chemische Schmerzen . Dies erweitert seine potenziellen Anwendungen im Schmerzmanagement.
Herunterregulierung der spinalen c-fos-Genexpression
Es wurde festgestellt, dass BAM (8-22) die Expression des spinalen c-fos-Gens auf opioidunabhängige Weise herunterreguliert . Das c-fos-Gen ist an mehreren zellulären Prozessen beteiligt, darunter Proliferation, Differenzierung und Überleben.
Induktion von Juckreiz und nozizeptiven Empfindungen
Beim Menschen erzeugt BAM (8-22) Juckreiz und nozizeptive Empfindungen auf histaminunabhängige Weise . Dies könnte für die Untersuchung von Juckreiz- und Schmerzmechanismen nützlich sein.
Wirkmechanismus
Target of Action
Vgrpewwmdyqkryg, also known as BAM (8-22) , is an endogenous peptide that was first isolated from bovine adrenal medulla . It is a potent agonist for sensory neuron-specific receptors, primate-specific proteins that are exclusively expressed in primary sensory neurons . The primary targets of this compound are the Sensory Neuron Specific Receptors (SNSR3 and SNSR4) . These receptors play a crucial role in sensory neuron signaling.
Mode of Action
This compound interacts with its targets, SNSR3 and SNSR4, by acting as a selective agonist . This means it binds to these receptors and activates them, leading to a series of downstream effects. The EC50 values, which represent the concentration of the compound that gives half-maximal response, are 28 and 14 nM for SNSR3 and SNSR4, respectively .
Biochemical Pathways
It is known that the activation of snsr3 and snsr4 by this compound can inhibit the development of morphine tolerance in rats and exert spinal analgesic effects through an interaction with nmda receptors .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.
Result of Action
The activation of SNSR3 and SNSR4 by this compound leads to several molecular and cellular effects. It inhibits the development of morphine tolerance in rats , suggesting a potential role in pain management. Additionally, it exerts spinal analgesic effects through an interaction with NMDA receptors , indicating a potential role in modulating neuronal signaling and pain perception.
Action Environment
Given that the compound is soluble in water , it can be inferred that its action and stability might be influenced by factors such as pH and temperature
Eigenschaften
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-(carboxymethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C91H127N25O23S/c1-48(2)76(94)88(138)103-46-72(120)105-64(19-11-36-100-91(97)98)89(139)116-37-12-20-70(116)87(137)110-62(30-32-73(121)122)81(131)113-68(42-52-45-102-58-16-7-5-14-56(52)58)85(135)114-67(41-51-44-101-57-15-6-4-13-55(51)57)84(134)109-63(33-38-140-3)82(132)115-69(43-74(123)124)86(136)112-66(40-50-23-27-54(118)28-24-50)83(133)108-61(29-31-71(93)119)80(130)106-59(17-8-9-34-92)78(128)107-60(18-10-35-99-90(95)96)79(129)111-65(77(127)104-47-75(125)126)39-49-21-25-53(117)26-22-49/h4-7,13-16,21-28,44-45,48,59-70,76,101-102,117-118H,8-12,17-20,29-43,46-47,92,94H2,1-3H3,(H2,93,119)(H,103,138)(H,104,127)(H,105,120)(H,106,130)(H,107,128)(H,108,133)(H,109,134)(H,110,137)(H,111,129)(H,112,136)(H,113,131)(H,114,135)(H,115,132)(H,121,122)(H,123,124)(H,125,126)(H4,95,96,99)(H4,97,98,100)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,76-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEYECACIBFJGZ-NPAGUKBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)NCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C91H127N25O23S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1971.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

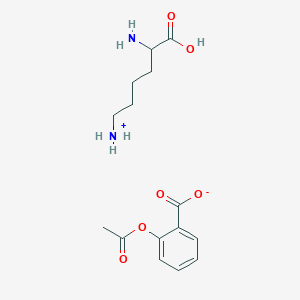
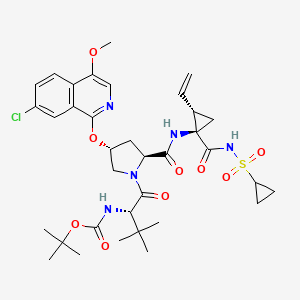
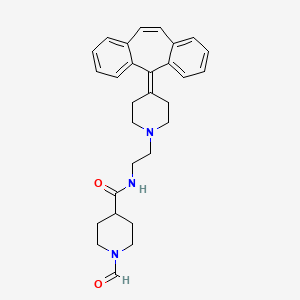
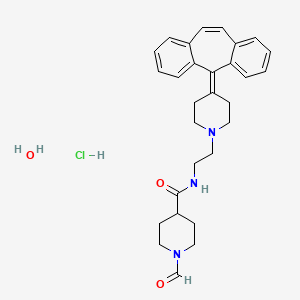
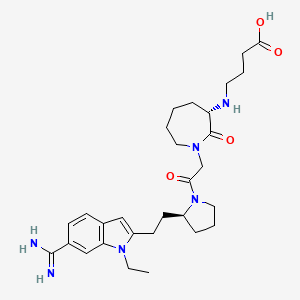

![3-[(2R,3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667659.png)
![3-[(3R,4R,5S,6R)-3,4-Dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667660.png)
![3-[(3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667661.png)
